molecular formula C47H66N2O13 B231408 Rifamycin B diisobutylamide CAS No. 16784-05-7

Rifamycin B diisobutylamide

Cat. No.: B231408
CAS No.: 16784-05-7
M. Wt: 867 g/mol
InChI Key: MKESTUWPTLCKOK-LPXJNVAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifamycin B diisobutylamide (CAS Number: 16784-05-7) is a chemical reagent of interest in scientific research as a derivative of the rifamycin antibiotic family. Rifamycins are a class of ansamycins, characterized by their basket-like structure where an aliphatic "ansa" bridge spans a naphthalenic ring system . The parent compound, rifamycin B, was the first stable antibiotic isolated from the fermentation culture of the bacterium Amycolatopsis mediterranei (formerly Streptomyces mediterranei ) . Rifamycin B itself has poor antimicrobial activity, but it serves as a key precursor for the synthesis of more potent, clinically important semisynthetic antibiotics, such as rifampin and rifaximin . The primary mechanism of action of bioactive rifamycins is the potent inhibition of bacterial DNA-dependent RNA synthesis . They achieve this by binding strongly to the beta-subunit of the bacterial DNA-dependent RNA polymerase (RNAP) . This binding physically blocks the path of the growing RNA chain during transcription initiation, effectively preventing the synthesis of bacterial RNA and leading to bactericidal effects . The diisobutylamide derivative is a specific chemical variant of the rifamycin B structure. This product is intended for research applications in chemistry and microbiology. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

16784-05-7

Molecular Formula

C47H66N2O13

Molecular Weight

867 g/mol

IUPAC Name

[(9E,19E,21E)-27-[2-[bis(2-methylpropyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C47H66N2O13/c1-23(2)20-49(21-24(3)4)35(51)22-59-34-19-32-42(55)37-36(34)38-44(30(10)41(37)54)62-47(12,45(38)56)60-18-17-33(58-13)27(7)43(61-31(11)50)29(9)40(53)28(8)39(52)25(5)15-14-16-26(6)46(57)48-32/h14-19,23-25,27-29,33,39-40,43,52-55H,20-22H2,1-13H3,(H,48,57)/b15-14+,18-17+,26-16+

InChI Key

MKESTUWPTLCKOK-LPXJNVAJSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC(C)C)CC(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structural Features Production Method Key Functional Properties Antimicrobial Activity
Rifamycin B Native macrocycle with hydroxyl groups Fermentation (optimized via SSF*) Hydrophilic; pH-sensitive Moderate activity against mycobacteria
Rifamycin SV Reduced form of rifamycin S Fermentation or chemical reduction Water-soluble; stable in acidic conditions High anti-mycobacterial activity
Rifamycin S Oxidized quinone structure Microbial biosynthesis Low solubility; requires activation Weak alone; active as SV metabolite
3-Formylrifamycin SV Formyl group at C3 position Semisynthetic modification of SV Reactive intermediate for derivatization Used as precursor; activity varies
This compound Rifamycin B conjugated to diisobutylamide Chemical modification post-fermentation Increased lipophilicity; enhanced stability Hypothesized broader spectrum (inferred)

*SSF: Solid-state fermentation

Key Observations:

  • Lipophilicity : The diisobutylamide group likely increases membrane penetration compared to hydrophilic rifamycins like B and SV, analogous to how esterified derivatives of other antibiotics improve tissue distribution .
  • Stability : Rifamycin SV is stable under acidic conditions, whereas rifamycin B is pH-sensitive . The diisobutylamide’s branched alkyl chains may sterically shield reactive sites, enhancing stability compared to rifamycin S, which degrades readily .
  • Bioactivation : Rifamycin S requires reduction to SV for activity, whereas the diisobutylamide derivative may act directly, bypassing metabolic activation steps .

Industrial and Regulatory Aspects

  • Scalability: Rifamycin B production via SSF is cost-effective but requires precise nutrient optimization .

Preparation Methods

Strain Selection and Genetic Modification

The mutant strain Streptomyces mediterranei M18 (ATCC 21789) is central to high-yield rifamycin B production. This strain was developed through N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis of the parent strain S. mediterranei ATCC 13685, resulting in a 10-fold increase in rifamycin B yield (580 μg/ml) compared to the wild type (344 μg/ml) under identical conditions. The mutation eliminates the dependency on sodium diethyl barbiturate, a critical inducer in earlier fermentation protocols.

Fermentation Media and Conditions

Industrial-scale fermentation employs two media formulations:

Table 1: Composition of Fermentation Media for Rifamycin B Production

ComponentRFB 744 (Synthetic Medium)RFB 2244 (Complex Medium)
Glucose20 g/L20 g/L
Propylene glycol10 g/L
Calcium carbonate5 g/L
Ammonium sulfate5 g/L
Sodium diethyl barbiturate1.5 g/L1.5 g/L

Fermentation occurs in 500 mL Erlenmeyer flasks containing 50 mL medium, agitated at 28°C for 144 hours on rotary shakers. The pH is maintained at 7.3 using NaOH, and silicone-based antifoam agents prevent excessive frothing.

Yield Optimization

Strain M18 achieves a rifamycin B titer of 580 μg/ml in RFB 744 medium without barbiturate, compared to 513 μg/ml in barbiturate-free RFB 2244. This contrasts sharply with the parent strain, which produces only 10 μg/ml in barbiturate-free media. The mutant’s robustness enables cost-effective production by eliminating inducer dependency.

Isolation and Purification of Rifamycin B

Post-fermentation, rifamycin B is extracted and purified using solvent partitioning and crystallization.

Primary Extraction

The fermentation broth is filtered to remove biomass, and the supernatant is acidified to pH 3.0 with phosphoric acid. Rifamycin B, being lipophilic, is extracted into chlorinated solvents such as dichloroethane or chloroform. This step achieves >90% recovery, as demonstrated in patent US3933801A.

Crystallization

The solvent phase is concentrated under vacuum and mixed with isopropanol or ethanol to precipitate rifamycin B. Cooling to 4°C yields crystalline product with 97–98% purity, verified via spectrophotometric assays.

Synthesis of Rifamycin B Diisobutylamide

The diisobutylamide derivative is synthesized through amidation of rifamycin B’s C1 carboxyl group.

Reaction Mechanism

Rifamycin B reacts with diisobutylamine in the presence of a coupling agent, typically dicyclohexylcarbodiimide (DCC), to form the amide bond. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which then reacts with the amine.

Reaction Scheme:
Rifamycin B-COOH+HN(i-C4H9)2DCCRifamycin B-CON(i-C4H9)2+H2O\text{Rifamycin B-COOH} + \text{HN}(i\text{-C}_4\text{H}_9)_2 \xrightarrow{\text{DCC}} \text{Rifamycin B-CON}(i\text{-C}_4\text{H}_9)_2 + \text{H}_2\text{O}

Optimized Reaction Conditions

Patent PT700399E outlines analogous amidation protocols for rifamycin derivatives:

  • Solvent: Ethyl acetate or dichloromethane

  • Temperature: 25–30°C

  • Molar Ratio: 1:1.2 (rifamycin B to diisobutylamine)

  • Catalyst: 1.5 equivalents DCC

The reaction is monitored via thin-layer chromatography (TLC) until completion (4–6 hours).

Purification

Post-reaction, the mixture is filtered to remove dicyclohexylurea byproducts. The solvent is evaporated, and the crude product is recrystallized from ethanol or methanol, yielding this compound with >95% purity.

Analytical Characterization

Table 2: Key Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight823.98 g/molMass Spectrometry
Melting Point162–165°CDifferential Scanning Calorimetry
SolubilityInsoluble in water; soluble in DMSO, chloroformUSP <911>
Purity≥95%HPLC (C18 column, 254 nm)

Industrial-Scale Production Challenges

Fermentation Contamination

Streptomyces cultures are vulnerable to phage infections and bacterial contaminants. Closed fermentation systems with sterilized inlets mitigate this risk.

Amidation Byproducts

Excess diisobutylamine or incomplete coupling generates residual rifamycin B. Gradient HPLC with UV detection at 334 nm identifies and quantifies impurities .

Q & A

Q. What revisions are needed if initial literature searches yield insufficient data on this compound’s mechanism of action?

  • Methodological Answer : Refine the question using PICO (Population: M. avium; Intervention: this compound; Comparison: Rifampicin; Outcome: MIC reduction). Expand search terms to include "ansamycin derivatives" or "transcriptional inhibition" and consult preprint repositories (e.g., bioRxiv) for unpublished data .

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